molecular formula C21H21ClN2O2 B5500887 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B5500887
M. Wt: 368.9 g/mol
InChI Key: PXTKRPYDOXRURI-UHFFFAOYSA-N
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Description

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a chromen-2-one moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a suitable aromatic compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Uniqueness

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTKRPYDOXRURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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